molecular formula C12H18ClN3O2S B2707855 6-Methyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216743-44-0

6-Methyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2707855
CAS No.: 1216743-44-0
M. Wt: 303.81
InChI Key: IDPDZSKSNDKFSD-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrothienopyridine class, characterized by a bicyclic scaffold combining thiophene and pyridine rings. The specific substituents include a methyl group at position 6, a propionamido group at position 2, and a carboxamide at position 3, with a hydrochloride salt formulation.

Properties

IUPAC Name

6-methyl-2-(propanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S.ClH/c1-3-9(16)14-12-10(11(13)17)7-4-5-15(2)6-8(7)18-12;/h3-6H2,1-2H3,(H2,13,17)(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPDZSKSNDKFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C2=C(S1)CN(CC2)C)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the heterocyclic structure

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors and controlled reaction conditions to ensure high yield and purity. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for conditions that involve the modulation of specific molecular pathways.

Industry: Its unique chemical properties make it valuable in the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 6-Methyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following compounds share the tetrahydrothieno[2,3-c]pyridine core but differ in substituents and salt forms, leading to distinct properties:

Compound A : 2-{[(4-Chlorophenoxy)acetyl]amino}-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide Hydrochloride
  • Key Differences: Position 2: Substituted with a (4-chlorophenoxy)acetyl group instead of propionamido. Position 6: Isopropyl group replaces the methyl group.
  • Impact: The bulky isopropyl and aromatic 4-chlorophenoxy groups likely enhance lipophilicity compared to the target compound. No melting/boiling point data available, but the chlorine atom may increase molecular weight and influence solubility.
Compound B : 6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide Dihydrochloride
  • Key Differences: Position 6: Acetyl group instead of methyl. Position 2: Amino group replaces propionamido. Dihydrochloride salt vs. hydrochloride.
  • Physicochemical Data: Molecular Formula: C₁₀H₁₃N₃O₂S (vs. target compound’s C₁₂H₁₈ClN₃O₂S). Melting Point: 250–252°C (higher than typical hydrochloride salts, possibly due to dihydrochloride stability). pKa: 15.38±0.20 (basic amino group may influence ionization).
Compound C : Methyl 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Hydrochloride
  • Key Differences: Position 3: Methyl ester instead of carboxamide. Position 2: Amino group replaces propionamido.
  • Physicochemical Data :
    • Molecular Formula: C₉H₁₃ClN₂O₂S (smaller than the target compound).
    • Molar Mass: 248.73 g/mol (lower due to ester group and absence of propionamido).

Comparative Physicochemical Properties

Property Target Compound Compound B Compound C
Molecular Formula C₁₂H₁₈ClN₃O₂S C₁₀H₁₃N₃O₂S C₉H₁₃ClN₂O₂S
Molar Mass (g/mol) Not Provided 239.29 248.73
Melting Point (°C) Not Provided 250–252 Not Provided
pKa Not Provided 15.38±0.20 Not Provided
Salt Form Hydrochloride Dihydrochloride Hydrochloride

Key Observations :

  • Salt Form : Compound B’s dihydrochloride may improve aqueous solubility compared to the target compound’s single hydrochloride.
  • Functional Groups: The methyl ester in Compound C reduces hydrogen-bonding capacity vs.
  • Substituent Effects : Bulky groups (e.g., isopropyl in Compound A) may hinder crystallinity, as suggested by the lack of melting point data .

Biological Activity

6-Methyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS Number: 1216743-44-0) is a compound belonging to the thieno[2,3-c]pyridine family. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of p38 MAP kinase, which is significant in various pathological conditions including autoimmune diseases.

Chemical Structure and Properties

The molecular formula of this compound is C12H18ClN3O2SC_{12}H_{18}ClN_{3}O_{2}S, with a molecular weight of approximately 303.81 g/mol. The structure features a tetrahydrothieno ring fused with a pyridine core, which is crucial for its biological activity.

PropertyValue
CAS Number1216743-44-0
Molecular FormulaC₁₂H₁₈ClN₃O₂S
Molecular Weight303.81 g/mol
StructureChemical Structure

Research indicates that this compound acts primarily as a potent inhibitor of p38 MAP kinase . This enzyme plays a critical role in the signaling pathways that regulate inflammatory responses and cytokine production. Inhibition of p38 MAPK has been linked to decreased levels of pro-inflammatory cytokines such as IL-1β, TNFα, and IL-6 .

In Vivo Studies

In an adjuvant-induced arthritis model, this compound demonstrated significant anti-inflammatory effects by effectively reducing the production of TNFα in vivo. The findings suggest its potential therapeutic application in treating autoimmune diseases where p38 MAPK is implicated .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific modifications in its structure. For instance:

  • Methyl Group : The presence of the methyl group at the 6-position enhances binding affinity to the target enzyme.
  • Amide Group : The propionamido moiety contributes to improved pharmacokinetic properties.

Case Studies

  • Adjuvant-Induced Arthritis Model : In a study assessing the efficacy of various p38 MAPK inhibitors, this compound was noted for its high potency in reducing joint inflammation and associated pain levels compared to control groups .
  • Cytokine Production Inhibition : Another study highlighted that this compound significantly inhibited TNFα production in vitro and showed favorable results in reducing inflammation markers in animal models .

Q & A

Q. What are the established synthetic routes for 6-Methyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of thiophene derivatives, amidation, and carboxylation. Key steps include:
  • Cyclization : Formation of the thieno[2,3-c]pyridine core via acid-catalyzed or thermal cyclization of precursors like ethyl 2-aminothiophene-3-carboxylate derivatives .

  • Amidation : Introduction of the propionamido group using propionyl chloride under basic conditions (e.g., triethylamine) .

  • Carboxamide Formation : Activation of the carboxylic acid moiety (e.g., using HATU or DCC) followed by reaction with ammonium chloride .
    Critical reaction parameters include:

  • Temperature : Controlled heating (60–100°C) to avoid side reactions during cyclization .

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) for amidation to enhance solubility and reaction efficiency .

  • Purification : Column chromatography or recrystallization to isolate the hydrochloride salt .

    Table 1: Common Synthetic Steps and Conditions

    StepReagents/ConditionsYield Optimization Factors
    CyclizationH₂SO₄, 80°C, 12hAcid concentration, reaction time
    AmidationPropionyl chloride, Et₃N, DMF, 0°C→RTStoichiometry of acylating agent
    Salt FormationHCl (gaseous), EtOHpH control, solvent evaporation rate

Q. Which analytical techniques are critical for confirming the structural integrity of this compound during synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and functional group integration (e.g., distinguishing between methyl and propionamido protons) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, particularly for assessing hydrogen bonding in the carboxamide group .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity at intermediate stages .

Advanced Research Questions

Q. How can computational chemistry methods be integrated into the optimization of synthesis protocols for this compound?

  • Methodological Answer :
  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to predict feasible reaction pathways .
  • Solvent Optimization : COSMO-RS simulations assess solvent effects on reaction kinetics and selectivity .
  • Machine Learning : Training models on historical reaction data (e.g., yields, conditions) to recommend optimal parameters for new derivatives .
    Example: Computational screening identified THF as superior to DCM for amidation due to lower activation energy barriers .

Q. What strategies are recommended for reconciling contradictory data on the biological activity of structurally similar thienopyridine derivatives?

  • Methodological Answer :
  • Standardized Assays : Use uniform protocols (e.g., MIC for antimicrobial studies) to minimize variability .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. nitro groups) across derivatives to isolate bioactive motifs .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like cell line specificity or assay sensitivity .

Q. What methodologies are effective in elucidating the three-dimensional conformation of this compound, and how does conformation impact its biological interactions?

  • Methodological Answer :
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks, critical for docking studies .
  • Molecular Dynamics (MD) Simulations : Predicts binding modes with target proteins (e.g., kinases) by simulating ligand-receptor flexibility .
    Example: The 6-methyl group’s spatial orientation was shown to hinder binding to the ATP pocket of a kinase target, explaining reduced inhibitory activity in analogs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for similar thienopyridine derivatives?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to systematically test variables (e.g., temperature, catalyst loading) and identify critical factors .

  • Sensitivity Analysis : Quantify the impact of minor impurities (e.g., residual solvents) on yield measurements .

  • Cross-Validation : Replicate key reactions in independent labs to verify reproducibility .

    Table 2: Common Sources of Yield Variability

    FactorImpact on YieldMitigation Strategy
    Impure Starting Material±15%Recrystallization or HPLC purification
    Oxygen Sensitivity±20%Use of inert atmosphere (N₂/Ar)
    Catalyst Degradation±25%Fresh catalyst preparation

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